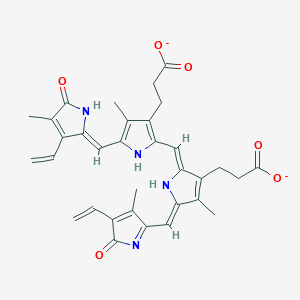

Biliverdine (Technical Grade)

Descripción

Propiedades

Número CAS |

114-25-0 |

|---|---|

Fórmula molecular |

C33H34N4O6 |

Peso molecular |

582.6 g/mol |

Nombre IUPAC |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13?,27-14-,28-15- |

Clave InChI |

RCNSAJSGRJSBKK-LJMVIHTPSA-N |

SMILES isomérico |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |

SMILES canónico |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

melting_point |

>300 °C |

Otros números CAS |

114-25-0 |

Sinónimos |

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid; Biliverdin; Biliverdin IXα; Dehydrobilirubin; NSC 62793; Oocyan; Protobiliverdin IXα; Uteroverdine; α-Biliverdin; |

Origen del producto |

United States |

Biliverdin Biosynthesis and Interconversion Pathways

Heme Catabolism and Biliverdin Formation

The initial and rate-limiting step in heme degradation is the enzymatic cleavage of the heme ring, leading to the formation of biliverdin. nih.govtaylorandfrancis.comnih.gov

Enzymatic Cleavage of Heme by Heme Oxygenase (HO) Isozymes (HO-1, HO-2)

Heme oxygenase (HO) is the enzyme responsible for the oxidative degradation of heme. wikipedia.orgtaylorandfrancis.com This process involves the cleavage of the heme (iron protoporphyrin IX) ring, releasing equimolar quantities of ferrous iron (Fe²⁺), carbon monoxide (CO), and biliverdin. nih.govresearchgate.netnih.gov The reaction requires three molecules of oxygen and seven electrons. nih.govplos.orgmdpi.com

There are two principal active isoforms of heme oxygenase:

Heme Oxygenase-1 (HO-1) : Also known as heat shock protein-32, HO-1 is an inducible enzyme. Its synthesis is significantly upregulated by various stimuli, particularly those associated with red blood cell damage, such as free heme and other porphyrins, as well as by multiple cellular stresses. taylorandfrancis.compnas.org It is predominantly found in tissues like the liver and spleen. plos.org

Heme Oxygenase-2 (HO-2) : In contrast to HO-1, HO-2 is a constitutively expressed enzyme, meaning it is continuously present in cells. It is highly concentrated in neurons and testes. plos.orgpnas.org

Both HO-1 and HO-2, along with NADPH-cytochrome P450 reductase, are anchored to the outer membrane of the endoplasmic reticulum, facilitating their interaction. plos.org

Isomeric Biliverdins and Regiospecificity of HO Activity (e.g., Biliverdin IXα, IXβ, IXγ, IXδ)

Heme, the substrate for heme oxygenase, has four meso-carbon bridges (α, β, γ, and δ) that are susceptible to oxidative modification. nih.govgoogle.com The enzymatic cleavage of heme by heme oxygenase is typically regiospecific, meaning it preferentially cleaves at a particular meso-position. nih.govrsc.orgucdavis.edu

In vertebrates, heme oxygenases primarily exhibit selectivity for the α-meso position, leading to the generation of biliverdin IXα as the predominant physiological isomer. nih.govnih.govucdavis.edumdpi.comacs.org However, some heme oxygenases, such as those found in certain bacteria (e.g., Pseudomonas aeruginosa HO), can exhibit different regiospecificities, producing biliverdin IXβ and IXδ isomers. asm.orgacs.org Non-enzymatic oxidative degradation of heme, known as "coupled oxidation," can yield a mixture of all four biliverdin isomers (IXα, IXβ, IXγ, and IXδ). nih.govgoogle.comucdavis.edu

The α-regioselectivity of heme oxygenase is thought to result from the regioselective oxygenation of the heme α-meso position in the initial step, which leads to a reaction pathway through meso-hydroxyheme IXα and verdoheme IXα intermediates. acs.orgnih.gov Research indicates that the third step of the heme oxygenase reaction, the conversion of verdoheme to biliverdin, is stereoselective for the α-isomer substrate. acs.org

Electron Donors in Heme Oxygenase Reactions (e.g., Cytochrome P450 Reductase, Ferredoxin)

The heme oxygenase reaction is an oxygen-dependent process that requires a source of electrons. ucdavis.edu The primary electron donor for heme oxygenase in eukaryotic cells is NADPH-cytochrome P450 reductase (CPR). researchgate.netplos.orgmdpi.comnih.govwikipedia.orgnih.gov CPR is a membrane-bound enzyme that transfers electrons from NADPH to various heme proteins, including heme oxygenase, in the endoplasmic reticulum. wikipedia.orgpnas.org

The electron transfer pathway within CPR involves its flavin prosthetic groups: electrons from NADPH flow first to FAD (flavin adenine (B156593) dinucleotide), then to FMN (flavin mononucleotide), and finally to the heme in the redox partner. mdpi.compnas.org The interaction between HO and CPR is crucial for the efficient degradation of heme. plos.orgnih.gov

In some contexts, such as in plants, cyanobacteria, and algae, ferredoxin and ferredoxin reductase systems can also serve as electron donors for heme oxygenase. ucdavis.edu

Enzymatic Reduction of Biliverdin to Bilirubin (B190676)

Following its formation, biliverdin is rapidly converted to bilirubin, a process catalyzed by biliverdin reductase. nih.govtaylorandfrancis.comnih.govpnas.org

Biliverdin Reductase (BVR) Isozymes: Biliverdin Reductase A (BVRA) and Biliverdin Reductase B (BVRB)

Biliverdin reductase (BVR) is the enzyme responsible for the reduction of biliverdin to bilirubin, which is a potent antioxidant. nih.govtaylorandfrancis.comresearchgate.netmdpi.com This conversion is an energetically expensive process coupled to the oxidation of pyridine (B92270) nucleotide cofactors, NADH and NADPH. nih.govmdpi.com BVR is a monomeric protein with two structural domains: an N-terminal dinucleotide-binding domain (Rossmann-fold) and a C-terminal domain. nih.gov

BVR exists as two functional isozymes:

Biliverdin Reductase A (BVRA) : BVRA is ubiquitously expressed in adult tissues, with higher expression levels in the brain and lungs compared to the liver and placenta. nih.govnih.gov It is considered the major enzyme for bilirubin production across the adult lifespan and is essential for maintaining cellular redox balance. researchgate.netmdpi.com BVRA can utilize both NADH and NADPH as cofactors, with different pH optima (NADH at pH 6.7 and NADPH at pH 8.7), allowing it to function in various cellular compartments and physiological states. nih.govmdpi.com

Biliverdin Reductase B (BVRB) : BVRB is predominantly expressed during fetal development, appearing at 14–15 weeks of human gestation, while BVRA expression increases closer to 20 weeks. nih.govresearchgate.netmdpi.comnih.gov BVRB remains present in all tissues into adulthood, although its precise functional role in adults is less understood compared to BVRA. nih.gov BVRB is also known to be identical to flavin reductase, an oxidoreductase that catalyzes the NADPH-dependent reduction of various flavins such as riboflavin, FAD, or FMN. rndsystems.comnovusbio.commdpi.com

Substrate Specificities of BVRA and BVRB for Biliverdin Isomers

The two biliverdin reductase isozymes exhibit distinct substrate specificities for biliverdin isomers:

BVRA reacts most effectively with and reduces biliverdin IXα to bilirubin IXα. nih.govnih.govmdpi.comresearchgate.netphysiology.org This specificity is critical as biliverdin IXα is the major biliverdin isomer produced physiologically in adults. mdpi.comresearchgate.net

BVRB is specific for the beta isomer of biliverdin IX, converting biliverdin IXβ to bilirubin IXβ. nih.govrndsystems.comnovusbio.commdpi.com BVRB does not reduce biliverdin IXα at all. nih.gov Bilirubin IXβ is the major heme-derived metabolite identified during early embryonal growth and is water-soluble, allowing for efficient disposal. mdpi.comunits.it

The differential substrate specificities of BVRA and BVRB highlight their distinct roles in heme metabolism throughout development. nih.govmdpi.comresearchgate.net

Table 1: Key Characteristics of Biliverdin Reductase Isozymes

| Feature | Biliverdin Reductase A (BVRA) | Biliverdin Reductase B (BVRB) |

| Expression | Predominant in adult life, ubiquitously expressed nih.govnih.govnih.gov | Predominant during fetal development nih.govresearchgate.netmdpi.comnih.gov |

| Substrate Specificity | Primarily Biliverdin IXα nih.govnih.govmdpi.comresearchgate.netphysiology.org | Primarily Biliverdin IXβ nih.govrndsystems.comnovusbio.commdpi.com |

| Bilirubin Product | Bilirubin IXα nih.govmdpi.comphysiology.org | Bilirubin IXβ nih.govrndsystems.comnovusbio.com |

| Cofactors | NADH (pH 6.7) and NADPH (pH 8.7) nih.govmdpi.com | NADPH rndsystems.comnovusbio.commdpi.com |

| Other Activities | Can act as a transcription factor nih.govmontclair.edu | Can reduce flavins (FAD, FMN) nih.govrndsystems.comnovusbio.commdpi.com |

Dual Coenzyme (NADH/NADPH) and pH Dependence of BVR Activity

Biliverdin reductase (BVR) is a pivotal enzyme responsible for the conversion of biliverdin (BV) to bilirubin (BR). This enzyme is characterized by its pleiotropic nature, exhibiting both reductase and tyrosine/serine/threonine kinase activities. frontiersin.org The reduction of biliverdin occurs through the action of BVR on the C10 methene (γ bridge) of the linear tetrapyrrole. frontiersin.org

A unique characteristic of BVR is its dual coenzyme and pH dependence. The enzyme's reductase activity requires either NADH or NADPH, with distinct pH optima for each cofactor. Specifically, BVR activity is NADH-dependent at acidic pH, typically around 6.7 to 7.0, while it is NADPH-dependent at alkaline pH, with an optimum around 8.7. frontiersin.orgwikidata.orgwikipedia.orguni.luuni.lu This dual pH/dual cofactor requirement distinguishes BVR from most other characterized enzymes. wikidata.orguni.luuni.lu The N-terminal Rossmann fold is considered the most probable binding site for both NADH and NADPH. wikidata.org

Furthermore, BVR is a phosphoprotein, and its phosphorylation is essential for its reductase activity. Autophosphorylation of BVR has been reported, and this reversible phosphorylation is also pH-dependent, with optimal autokinase and reductase activity observed in the alkaline pH range (7.4 and 8.7). wikidata.org Research indicates that inorganic phosphate (B84403) can functionally mimic the 2'-phosphate of NADPH, stabilizing the interaction between NADH and the enzyme at neutral pH. uni.lu Interestingly, exogenous zinc has been shown to inhibit NADPH-dependent BVR activity but not NADH-dependent activity, suggesting distinct interactions within the coenzyme binding regions. uni.lu

Table 1: Biliverdin Reductase (BVR) Cofactor and pH Dependence

| Cofactor | Optimal pH Range |

| NADH | Acidic (6.7-7.0) |

| NADPH | Alkaline (8.7) |

Alternative Biliverdin Metabolic Fates in Photosynthetic Organisms

In photosynthetic organisms, biliverdin serves as a precursor for a diverse array of linear tetrapyrroles known as bilins, which are crucial for light perception and light harvesting. nih.govmdpi.com These bilins function as chromophores for phycobiliproteins and phytochromes. frontiersin.orgebi.ac.uk

Ferredoxin-Dependent Bilin Reductases (FDBRs) and Their Diversity

The conversion of biliverdin into various phytobilins is catalyzed by a class of enzymes known as ferredoxin-dependent bilin reductases (FDBRs). nih.govmdpi.comebi.ac.ukresearchgate.netnih.gov FDBRs exhibit considerable diversity in their primary sequences and are classified into various lineages based on their specific reduction patterns of bilin chromophores. nih.govresearchgate.net To date, seven families of FDBRs have been identified, capable of transferring either two or four electrons from ferredoxin to the substrate. nih.gov Despite their diversity, all FDBRs share a common structural fold, typically an α-/β-sandwich, with the active site located on the central β-sheet. nih.gov

FDBRs are widely distributed across photosynthetic eukaryotic lineages, with the possible exception of euglenids. mdpi.com Phylogenetic analyses have categorized algal FDBRs into three previously recognized lineages. mdpi.com Notable examples include PcyA (phycocyanobilin:ferredoxin oxidoreductase) found in cyanobacteria, which catalyzes the synthesis of phycocyanobilin (PCB) from biliverdin. researchgate.net In terrestrial plants, the HY2 enzyme is responsible for the one-step reduction of biliverdin to phytochromobilin (PΦB). nih.govresearchgate.net PcyA is considered an atypical FDBR because it catalyzes a four-electron reduction, whereas most other FDBRs perform two-electron reductions. nih.gov The biosynthesis of phycoerythrobilin (B231632) (PEB) involves FDBR family members such as PebA and PebB, which catalyze successive reductions of biliverdin through a 15,16-dihydrobiliverdin (B1205345) intermediate. researchgate.net Another enzyme, PebS, has also been identified for PEB biosynthesis. ebi.ac.uk

Table 2: Key Ferredoxin-Dependent Bilin Reductases (FDBRs) and Their Products

| Enzyme | Organismal Origin (Example) | Product(s) | Electron Transfer |

| PcyA | Cyanobacteria | Phycocyanobilin | Four-electron |

| HY2 | Terrestrial Plants | Phytochromobilin | Two-electron |

| PebA | Cyanobacteria, Red Algae | Phycoerythrobilin | Two-electron |

| PebB | Cyanobacteria, Red Algae | Phycoerythrobilin | Two-electron |

| PebS | Cyanobacteria | Phycoerythrobilin | Not specified |

*PebA and PebB act sequentially to produce phycoerythrobilin.

Biosynthesis of Phytobilins (e.g., Phycocyanobilin, Phycoerythrobilin) from Biliverdin

The biosynthesis of phytobilins commences with biliverdin IXα (BV) as the precursor, which undergoes reduction by specific FDBRs. ebi.ac.ukresearchgate.netnih.gov

For phycocyanobilin (PCB) biosynthesis, the enzyme PcyA in cyanobacteria facilitates a two-step, four-electron reduction of biliverdin IXα. This process involves the regio-specific reduction of the exo vinyl group of ring D and the endo vinyl group of ring A of biliverdin, with 18¹,18²-dihydrobiliverdin (18¹,18²-DHBV) serving as a transient intermediate. ebi.ac.uknih.govresearchgate.net

The synthesis of phycoerythrobilin (PEB) from biliverdin IXα is typically carried out by the sequential actions of two reductases: PebA (15,16-dihydrobiliverdin:ferredoxin oxidoreductase) and PebB (3Z-phycoerythrobilin:ferredoxin oxidoreductase). This pathway proceeds via a 15,16-dihydrobiliverdin IXα (15,16-DHBV) intermediate. ebi.ac.ukresearchgate.net Interestingly, phycoerythrobilin can also serve as a biosynthetic precursor to phycocyanobilin, and this conversion does not necessitate the presence of biliverdin or NADPH. Research has also shown that 3(Z)-phycoerythrobilin and 3(Z)-phycocyanobilin are intermediates in the formation of 3(E)-phycocyanobilin from biliverdin IXα. The addition of glutathione (B108866) can reconstitute the formation of 3(E)-phycocyanobilin from biliverdin IXα and facilitate the isomerization of 3(Z)-phycocyanobilin to 3(E)-phycocyanobilin.

Non-Enzymatic Biliverdin-to-Bilirubin Conversion in Specific Biological Contexts

While the conversion of biliverdin to bilirubin is predominantly catalyzed by the enzyme biliverdin reductase in many organisms, a non-enzymatic pathway has been identified in specific biological contexts, particularly in plants.

In plants, bilirubin is produced non-enzymatically from biliverdin within chloroplasts. This conversion is mediated by the reduced form of nicotinamide (B372718) adenine dinucleotide phosphate (NADPH). The production of bilirubin in plant chloroplasts plays a role in maintaining the cellular redox status by lowering levels of reactive oxygen species. This non-enzymatic reduction of biliverdin by NADPH in plants challenges the long-held assumption that plants are incapable of producing bilirubin due to the absence of the biliverdin reductase enzyme found in heterotrophs. The kinetic rate of this NADPH-mediated non-enzymatic conversion is slower compared to the biliverdin reductase-mediated reaction observed in mammals.

Enzymology, Structure, and Function of Biliverdin Reductase Proteins

Pleiotropic Functions of Biliverdin Reductase Beyond Redox Activity

Beyond its well-established role as a reductase, BVR exhibits remarkable pleiotropic functions, actively participating in various cellular signaling pathways. BVRA, in particular, is recognized as a dual-specificity kinase, capable of phosphorylating serine, threonine, and tyrosine residues pnas.orgphysiology.orgnih.govnih.govebi.ac.ukresearchgate.netfrontiersin.orgmdpi.combrieflands.comresearchgate.netresearchgate.net. This kinase activity is integral to its involvement in key metabolic and signaling cascades, including the insulin (B600854) receptor (IR)/mitogen-activated protein kinase (MAPK) pathways pnas.orgphysiology.orgnih.govnih.govresearchgate.netfrontiersin.orgbrieflands.comfrontiersin.orgphysiology.orgnih.govnih.govmdpi.com.

BVR also functions as a bzip-type transcription factor. It can translocate to the nucleus and bind to activator protein 1 (AP-1) sites, thereby regulating the expression of genes involved in stress responses, such as activating transcription factor-2 (ATF-2) and heme oxygenase-1 (HO-1) pnas.orgphysiology.orgnih.govresearchgate.netfrontiersin.orgphysiology.orgmdpi.com. Furthermore, BVR acts as a scaffold or bridge protein and an intracellular transporter for various kinases, including protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and Akt pnas.orgnih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.combrieflands.com. These scaffold and transport functions enable BVR to relocate within the cell, from the cytosol to the nucleus or plasma membrane, in response to specific stimuli, facilitating its diverse roles in signaling pathways frontiersin.org.

The multifaceted nature of BVR extends to regulating glucose metabolism, cell growth, differentiation, and apoptosis nih.govnih.govnih.gov. It plays a crucial role in inflammatory responses and the broader oxidative stress response, contributing to cytoprotection nih.govnih.govmdpi.comnih.govmdpi.combrieflands.com.

Catalytic Mechanism of Biliverdin Reduction

BVR catalyzes the reduction of the gamma-methene bridge (C10 double bond) of biliverdin IXα to a single bond, producing bilirubin (B190676) IXα and oxidizing NAD(P)H to NAD(P)+ wikipedia.orgebi.ac.uknih.govnih.govebi.ac.ukrcsb.orgresearchgate.netresearchgate.net. This reaction requires the transfer of one proton and two electrons from the pyridine (B92270) nucleotide cofactor nih.gov.

The catalytic mechanism of biliverdin reduction is understood to proceed via a sequential two-step pathway. Computational and experimental studies indicate that the energetically preferred pathway involves an initial protonation of the pyrrolic nitrogen on the biliverdin substrate, followed by a hydride transfer from the NAD(P)H cofactor to the C10 position of biliverdin nih.govresearchgate.netnih.govnih.govresearchgate.net.

While specific residues have been investigated as potential proton donors, bulk solvent is considered the likely source of the proton for the biliverdin reductase reaction nih.govnih.govresearchgate.netmdpi.com. For instance, His153 in BLVRB was found not to be essential for catalytic activity nih.govmdpi.com. Similarly, Tyr97 in rat BVRA was proposed as a proton source, but its mutation to alanine (B10760859) or phenylalanine only resulted in approximately 50% reduction in catalytic activity, suggesting it is not strictly essential and that hydride transfer might be the dominant driving force, possibly influenced by conformational changes ebi.ac.uknih.govrcsb.orgresearchgate.net.

Conformational changes within the enzyme, such as the closure of specific loops, are critical for facilitating hydride transfer. In BLVRB, loops 80 (Val73 to Thr85) and 120 (Thr110 to Gln126) reposition upon NAD(P)H binding to form a "closed" active state, promoting hydride transfer mdpi.com. This mechanism is akin to the M20 loop of dihydrofolate reductase (DHFR) nih.govmdpi.com.

The active site of BVR involves several key residues that are crucial for substrate binding, cofactor interaction, and catalytic activity:

| Residue(s) | Enzyme Isozyme/Species | Role in Catalysis |

|---|---|---|

| Lys18, Lys22, Lys179, Arg183, Arg185 | Human BVR | Form an overlapping binding site for biliverdin and facilitate its dissociation from heme oxygenase wikipedia.orgnih.gov. |

| Tyr97 | Rat BVRA | Proposed as a proton source; however, its mutation only reduces activity by ~50%, suggesting bulk solvent contribution. Its pKa is influenced by Ser170 and Arg171 ebi.ac.uknih.govrcsb.orgresearchgate.net. |

| Ser111 | Human BLVRB | Crucial for enzymatic catalysis and thermodynamic stability through an active site hydrogen bond network. Mutations can induce large-scale conformational changes researchgate.netnih.govfrontiersin.org. |

| Arg172 (human BVR) / Arg171 (rat BVR) | Human/Rat BVR | Considered a common catalytic residue; mutations abolish or significantly decrease enzymatic activity. Involved in a proposed reaction mechanism with the propionate (B1217596) group of biliverdin nih.gov. |

| Arg35, Arg78, Thr12 | Human BLVRB | Important for NADPH binding and preference, with Arg35 playing a critical role in NADPH preference and Arg78 and Thr12 involved in "clamping" around NADPH mdpi.com. |

| Glu96, Glu123, Glu126 | Rat BVR | Their proximity to the nicotinamide (B372718) ring may promote hydride transfer rcsb.org. |

| C73 (rat BVR) / C74 (hBVR) | Rat/Human BVR | Involved in substrate/cofactor binding; mutation to alanine inactivates the enzyme physiology.org. |

| G17 (Walker homology domain), S149 (serine/threonine kinase domain), K92-H93 dipeptide | Human BVR | Point mutations in these residues inactivate reductase activity, with S149 being essential physiology.org. |

Studies on BVR activity have utilized both steady-state and pre-steady-state kinetic approaches. Michaelis-Menten constants and turnover rates have been determined from steady-state UV-kinetics, while hydride transfer rates have been assessed using pre-steady-state UV-kinetics nih.gov. A notable kinetic characteristic is that coenzyme binding is significantly tighter than substrate binding; for instance, BLVRB binds its coenzyme approximately 500-fold more tightly than its substrate nih.govnih.gov.

Dual-Specificity Kinase Activity of Biliverdin Reductase

One of the most intriguing discoveries regarding BVR is its classification as a rare, soluble dual-specificity kinase, capable of phosphorylating serine, threonine, and tyrosine residues pnas.orgnih.govnih.govebi.ac.ukresearchgate.netfrontiersin.orgmdpi.combrieflands.comresearchgate.netresearchgate.net. This kinase activity allows BVR to autophosphorylate itself pnas.orgfrontiersin.orgnih.gov.

BVRA's dual-specificity kinase activity plays a crucial role in various signal transduction pathways:

Tyrosine Kinase Functions: BVRA serves as a substrate for insulin receptor kinase (IRK) activity, undergoing phosphorylation at specific tyrosine residues, notably Y198, Y228, and Y291 pnas.orgfrontiersin.orgnih.gov. The Y198MKM motif within BVRA functions as a docking site for Src homology 2 (SH2) domain-containing proteins, such as phosphatidylinositol 3-kinase (PI3K) pnas.orgnih.gov. BVRA's autophosphorylation sites, such as Y72 and Y83, are distinct from those targeted by IRK-mediated phosphorylation pnas.org. BVRA can phosphorylate insulin receptor substrate 1 (IRS-1) on inhibitory serine residues (e.g., S307, S312, S315, S616), which can lead to the uncoupling of IRS-1 from the insulin receptor, thereby inhibiting IRS-1 function and potentially contributing to insulin resistance pnas.orgnih.govfrontiersin.orgnih.govnih.gov. Furthermore, BVRA promotes Akt activation and phosphorylation (pAkt), partly by facilitating the formation of a complex with phosphatidylinositol-dependent kinase 1 (PDK1) nih.govnih.govmdpi.com. It also regulates the phosphorylation and nuclear translocation of ERK1/2, which in turn activates transcription factors like Elk1 nih.govfrontiersin.orgbrieflands.comfrontiersin.orgbrieflands.com. BVRA additionally contributes to the Akt-mediated inhibition of glycogen (B147801) synthase kinase 3 beta (GSK3β) nih.govnih.govmdpi.com and is essential for the AMPK-mediated inhibition of mTOR nih.govmdpi.com. Its role as an adaptor/scaffold protein enables it to bridge signaling molecules and facilitate protein-protein interactions within these pathways pnas.orgnih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com. BVRA also modulates PKC activity frontiersin.orgfrontiersin.orgbrieflands.com.

Serine/Threonine Kinase Functions: As a serine/threonine kinase, BVRA is capable of phosphorylating IRS-1 on serine residues pnas.orgfrontiersin.orgnih.gov. Autophosphorylation of specific serine/threonine residues on BVRA itself has been shown to stimulate its reductase activity nih.govnih.gov. The N-terminal serine/threonine kinase domain of BVRA contains an ATP-binding site at the G17 position, which is responsible for the serine phosphorylation of IRS-1 nih.gov. BVRA's ability to autophosphorylate on all three hydroxy amino acids (serine, threonine, and tyrosine) underscores its unique enzymatic versatility pnas.org. Phosphorylated BVRA is also involved in regulating the expression of oxidative-stress-responsive genes, including HO-1 and inducible nitric oxide synthase (iNOS) nih.gov.

Autophosphorylation and Regulation of BVR Kinase Activity

Human biliverdin reductase (BVR) is a unique dual-specificity kinase, capable of phosphorylating serine, threonine, and tyrosine residues. fishersci.canih.govwikipedia.orgnih.gov This kinase activity is fundamental to its biological functions, including its reductase activity, which requires the protein to be phosphorylated. nih.govnih.govuni.lu

BVR undergoes autophosphorylation, a process where the enzyme phosphorylates itself. wikipedia.orgnih.govuni.lu Key tyrosine autophosphorylation sites have been identified at positions Y72 and Y83 in the N-terminal region of the enzyme. wikipedia.org The autokinase activity of BVR is dependent on the presence of manganese (Mn2+) ions and is lost upon heat treatment. wikipedia.orguni.lu The phosphotransferase activity of BVR is also pH-dependent, exhibiting optimal activity in alkaline pH ranges, specifically at pH 7.4 and 8.7. fishersci.cauni.lu

Beyond autophosphorylation, BVR serves as a substrate for other kinases, notably the insulin receptor (IR) tyrosine kinase (IRK). fishersci.cawikipedia.orgeasychem.org IRK-mediated phosphorylation of BVR occurs at specific tyrosine residues, including Y198 (within a YMKM motif), Y228 (in a YLSF sequence), and Y291. fishersci.cawikipedia.orgeasychem.org This phosphorylation by IRK leads to an increase in BVR's reductase activity. wikipedia.org

Furthermore, BVR itself acts as a kinase for serine phosphorylation of insulin receptor substrate 1 (IRS-1). wikipedia.orgnih.gov This phosphorylation of IRS-1 by BVR has been shown to impede insulin action, suggesting a role for BVR in modulating insulin signaling. wikipedia.orgnih.gov The kinase activity of BVR, specifically its ability to phosphorylate IRS-1, is dependent on ATP binding to BVR. wikipedia.org A point mutation at G17 within the adenine-binding domain of BVR significantly reduces its capacity to phosphorylate IRS-1. wikipedia.org

The dual kinase activity of BVR positions it as a critical component in various signaling cascades, linking heme metabolism to broader cellular functions like glucose metabolism, cell growth, and apoptosis. fishersci.cafishersci.ca

Table 1: Key Phosphorylation Sites and Their Kinase Involvement in BVR

| Phosphorylation Site | Kinase Involved | Functional Consequence | Reference |

| Y72, Y83 | BVR (Autophosphorylation) | Essential for reductase activity | wikipedia.orguni.lu |

| Y198, Y228, Y291 | Insulin Receptor Kinase (IRK) | Increases BVR reductase activity | fishersci.cawikipedia.orgeasychem.org |

| Serine residues in IRS-1 | BVR | Blocks insulin action | wikipedia.orgnih.gov |

Structural Biology and Functional Motifs of Biliverdin Reductase

BVR is characterized by a sophisticated structural architecture that underpins its diverse functional roles. It is a monomeric protein, typically composed of two closely packed domains: an N-terminal domain and a C-terminal domain. fishersci.canih.govnih.govguidetopharmacology.org The catalytic active site, where the reduction of biliverdin to bilirubin occurs, is formed at the interface of these two domains. fishersci.canih.govguidetopharmacology.org BVR has also been identified as a zinc-binding protein, with a strong-binding zinc atom present in each enzyme protein. nih.govnih.goveasychem.orgecsci.co.kr

Protein Domains and Secondary Structures (e.g., Rossmann Fold, C-terminal β-sheet)

The N-terminal domain of BVR contains a characteristic dinucleotide-binding domain, commonly known as a Rossmann fold. fishersci.canih.govnih.goveasychem.orgguidetopharmacology.orguni.lu This fold is crucial for the binding of the pyridine nucleotide cofactors, NADH and NADPH. fishersci.ca

The C-terminal domain is a prominent structural feature, consisting of a large six-stranded β-sheet that is flanked on one face by several alpha-helices. fishersci.canih.govnih.govwikipedia.orgeasychem.orgguidetopharmacology.orguni.lu This β-sheet is considered a prime candidate for mediating protein-protein interactions, serving as a docking site for various signaling proteins. wikipedia.orgeasychem.orgnih.gov In the case of Biliverdin Reductase B (BLVRB), its structure is described as a single-domain architecture with a central parallel beta-sheet flanked by alpha-helices, forming a seven-stranded parallel beta-sheet further extended by an antiparallel strand. guidetopharmacology.org

Cofactor (NADPH/NADP+) Binding Sites and Conformational Changes

BVR exhibits unique dual pH and dual cofactor specificity, utilizing NADH at acidic pH (optimal at pH 6.7) and NADPH at basic pH (optimal at pH 8.7) for its reductase activity. fishersci.caecsci.co.krnih.gov The N-terminal Rossmann fold is the primary binding site for these cofactors. fishersci.ca

Cofactor binding to BVR induces significant conformational changes within the protein. wikidata.orguni.lu The nicotinamide ring of the cofactor extends into the active site cleft, positioning it for hydride transfer during the catalytic reaction. guidetopharmacology.orguni.lu Specific active site residues, including R35, R39, and R78, undergo conformational adjustments to accommodate the coenzyme. wikidata.org The R78-loop, in particular, exhibits flexibility in the apo-state, which facilitates the entry and release of the coenzyme, and becomes more ordered upon cofactor binding. wikidata.org These global rearrangements are largely driven by coenzyme interactions. wikidata.org

For BLVRB, the binding of NADPH is a two-step process involving an initial "encounter complex" followed by a more stable "equilibrium complex," with conformational changes occurring throughout. uni.lu In the apo (unbound) state, loops such as Loop80 and Loop120 can block the hydrophobic substrate binding pocket, which then opens up upon cofactor binding, allowing for substrate accessibility and catalytic activity. uni.lu The integrity of the adenine-binding domain is critical for BVR's kinase activity; for instance, a G17 mutation in this domain significantly impairs its ability to phosphorylate IRS-1. wikipedia.org Additionally, C73 (C74 in human BVR) is known to be involved in substrate and cofactor binding. nih.gov

DNA Binding Motifs (e.g., bZip)

BVR contains a basic leucine (B10760876) zipper (bZip) DNA binding motif, which enables it to function as a transcription factor. fishersci.canih.goveasychem.orgfishersci.canih.gov This motif facilitates BVR's ability to bind to DNA and regulate gene expression. BVR can form homodimers, and the leucine repeat motif within the bZip domain is involved in this dimerization, which is crucial for its DNA binding activity. fishersci.canih.gov The basic region of the bZip domain is considered the primary DNA binding domain. fishersci.ca

BVR has been shown to bind to Activator Protein 1 (AP-1) recognition sequences in DNA. fishersci.canih.goveasychem.orgecsci.co.krnih.gov Through this interaction, BVR regulates the expression of various genes involved in stress responses, including heme oxygenase-1 (HO-1), activating transcription factor 2 (ATF-2), c-jun, cAMP-responsive element-binding protein (CREB), c-Fos, and ELK-1. fishersci.cawikipedia.orgnih.goveasychem.orgfishersci.canih.gov The DNA binding of BVR requires two binding sequences in the DNA target, further supporting its dimerization for functional binding. nih.gov Mutations within the leucine zipper segment of the bZip domain can prevent DNA binding, likely by interfering with dimerization. nih.gov Notably, the AP-1 binding of in vitro translated BVR is dependent on its phosphorylation state.

Nuclear Localization Signals (NLS) and Nuclear Export Signals (NES)

BVR possesses canonical nuclear localization signals (NLS) and nuclear export signals (NES) within its primary structure. nih.goveasychem.org These motifs are essential for facilitating the bidirectional transport of BVR between the cytoplasm and the nucleus. nih.goveasychem.org

The translocation of BVR to the nucleus is an active and regulated process. It can be induced by various stimuli, including activation or hyperphosphorylation (e.g., by cGMP or biliverdin) and S-nitrosylation by nitric oxide. wikipedia.orgeasychem.orgnih.gov An intact NLS is required for this nuclear localization. nih.gov A specific sequence in the C-terminal domain of BVR, containing positively charged residues (K219GPGLKRNR), is crucial for its nuclear localization. nih.gov This nuclear translocation allows BVR to exert its functions as a transcription factor, influencing gene expression in response to cellular signals. wikipedia.orgeasychem.orgnih.gov

Table 2: Functional Motifs and Their Roles in BVR

| Motif/Sequence | Location | Function | Reference |

| Rossmann Fold | N-terminal | Dinucleotide (NADPH/NADH) binding | fishersci.canih.govnih.goveasychem.orgguidetopharmacology.orguni.lu |

| C-terminal β-sheet | C-terminal | Protein-protein interaction docking site | wikipedia.orgeasychem.orgnih.gov |

| bZip (basic leucine zipper) | Primary structure | DNA binding, transcription factor activity | fishersci.canih.goveasychem.orgfishersci.canih.gov |

| NLS (Nuclear Localization Signal) | Primary structure | Nuclear import | nih.goveasychem.orgnih.gov |

| NES (Nuclear Export Signal) | Primary structure | Nuclear export | nih.goveasychem.org |

| YMKM (Y198) and YLSF (Y228) motifs | C-terminal | SH2-binding sites, IRK phosphorylation targets | wikipedia.orgeasychem.org |

| K219GPGLKRNR sequence | C-terminal | Essential for nuclear localization | nih.gov |

Molecular Signaling Cascades Involving Biliverdin and Biliverdin Reductase

Regulation of Major Signal Transduction Pathways by Biliverdin Reductase

Interplay with Insulin (B600854)/Insulin-like Growth Factor 1 (IGF-1)/Insulin Receptor Kinase (IRK) Pathways

Biliverdin reductase (BVR) functions as a dual-specificity kinase (Ser/Thr/Tyr) and an upstream activator within the insulin and insulin-like growth factor 1 (IGF-1) signaling pathways guidetopharmacology.orgnih.govwikipedia.orgnih.govguidetopharmacology.org. Human BVR (hBVR) is directly phosphorylated by Insulin Receptor Kinase (IRK) following activation by insulin or IGF-1 guidetopharmacology.orgnih.govguidetopharmacology.org. Beyond being an IRK substrate, BVR also acts as a kinase, phosphorylating Insulin Receptor Substrate 1 (IRS-1) on serine residues nih.govnih.govnih.govresearchgate.net. The presence of a Y198MKM sequence in BVR, which is analogous to the SH2-binding motif found in IRS proteins, facilitates its interaction with SH2 domain-containing proteins, including Phosphatidylinositol 3-Kinase (PI3K) nih.govguidetopharmacology.org. The activation of BVR by IRK is implicated in influencing a broad spectrum of cellular functions nih.gov. Furthermore, studies indicate that Biliverdin Reductase A (BVR-A) protein levels dynamically change in response to insulin, with more pronounced variations observed in individuals with lower insulin sensitivity, thereby supporting its pivotal role in regulating the insulin signaling pathway researchgate.net. BVR-A also phosphorylates IRS1 on inhibitory serine residues, such as Ser307, to prevent its excessive activation, thus positioning BVR-A as an upstream regulator of the entire insulin pathway nih.govresearchgate.net.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., MEK-ERK-Elk signaling axis)

BVR functions as a dual-specificity kinase within the Mitogen-Activated Protein Kinase (MAPK) pathways guidetopharmacology.orgwikipedia.orgidrblab.net. It plays a crucial role in the MEK-ERK-Elk signaling axis. Human BVR (hBVR) acts as an activator and nuclear transporter for Extracellular signal-regulated kinases (ERK), a function essential for proper MAPK signaling guidetopharmacology.orgwikipedia.org. BVR facilitates the formation of ternary complexes involving MEK1 and ERK1/2, or PKCδ and ERK2. The presence of BVR in these complexes is critical for ERK1/2 to translocate to the nucleus, as ERK1/2 is not capable of nuclear movement independently. Once within the nucleus, ERK1/2 phosphorylates transcription factors such as Elk1 and NF-κB, leading to increased transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1) wikipedia.org. BVR possesses two distinct sites for ERK binding: a D-box docking site and an FXFP site. Research suggests that inhibiting ERK1/2 activity can enhance BVR's ability to convert biliverdin to bilirubin (B190676), thereby offering protection against oxidative stress.

Activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway and Pro-survival Signaling

Biliverdin reductase (BVR) regulates activities and functions within the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways nih.gov. BVR is known to activate the p85 subunit of PI3K, which in turn promotes the activation of PI3K and subsequently Akt. This activation of the PI3K/Akt pathway by BVR leads to the initiation of pro-survival signaling pathways downstream of Akt, enhancing cellular cytoprotection. BVR's ability to bind to SH2 domains contributes to its capacity to enhance PI3K/Akt activity nih.gov. Studies on ischemia/reperfusion injury have shown that BVR-dependent HO-1 overexpression correlates with increased phosphorylation of the regulatory p85 subunit of PI3K and Akt, which provides protection against apoptosis. Furthermore, in response to inflammatory stimuli like lipopolysaccharide (LPS), BVR's surface expression and phosphorylation increase, initiating an inflammatory response via the Akt/PI3K pathway and leading to enhanced production of the anti-inflammatory cytokine interleukin-10 (IL-10). Conversely, disrupting the BVR/ERK1/2 axis may negatively impact the PI3K/Akt pathway, potentially resulting in increased apoptosis.

Biliverdin Reductase as a Gene Expression Regulator

Beyond its enzymatic and kinase activities, Biliverdin Reductase (BVR) plays a crucial role in regulating gene expression by acting as a DNA-binding protein and influencing the transcription of key stress-response genes.

Role as a Leucine (B10760876) Zipper-like DNA Binding Protein

Biliverdin reductase (BVR) functions as a leucine zipper-like DNA-binding protein guidetopharmacology.orgeasychem.orgguidetopharmacology.orguni.luidrblab.net. It acts as a transcription factor for genes regulated by Activator Protein 1 (AP-1) guidetopharmacology.orgeasychem.orguni.lunih.gov. The primary structure of BVR contains characteristic features resembling leucine zipper proteins, including a heptad repeat of five leucines, a basic domain, and a conserved alanine (B10760859). BVR has been reported to form homodimers that bind to DNA, with the leucine repeat motif being integral to this binding process guidetopharmacology.orguni.lu. Site-directed mutagenesis studies targeting residues within the leucine zipper segment have demonstrated that such alterations prevent DNA binding, likely by inhibiting BVR dimerization guidetopharmacology.org. The bZip domain of BVR also enables it to form heterodimers with other bZip transcription factors guidetopharmacology.org.

Transcriptional Control of Heme Oxygenase-1 (HO-1)

Biliverdin reductase (BVR) is involved in the transcriptional activation of Heme Oxygenase-1 (HO-1) researchgate.netguidetopharmacology.orgeasychem.orguni.luwikipedia.orgidrblab.net. BVR regulates the expression of stress-responsive HO-1 guidetopharmacology.org. The nuclear localization of BVR is an active process that requires an intact nuclear localization signal idrblab.net. BVR has been shown to activate a significant number of genes involved in cell-signaling pathways, immune responses, and stress responses, including HO-1 idrblab.net. A direct correlation between BVR and the HO-1 oxidative-stress response has been demonstrated, with attenuated HO-1 responses observed in cells treated with antisense BVR or siRNA BVR idrblab.net. BVR facilitates the induction of HO-1 gene expression by reducing intracellular biliverdin levels. Furthermore, BVR acts as a nuclear transporter of heme into the nucleus, a function essential for the regulation of HO-1 gene expression by hematin. Once transported to the nucleus by BVR, ERK1/2 phosphorylates Elk1 and NF-κB, leading to an increase in the transcription of antioxidant genes, including HO-1 wikipedia.org.

Regulation of Activating Transcription Factor (ATF-2)/cAMP Response Element Binding Protein (CREB)

Biliverdin reductase (BVR) functions as a bZip-type transcription factor involved in the regulation of Activating Transcription Factor (ATF-2) and cAMP Response Element Binding Protein (CREB) guidetopharmacology.orgeasychem.orguni.lunih.govwikipedia.orgidrblab.net. The activation of AP-1, a transcription factor complex that can include ATF-2/c-Jun heterodimers, is a critical event in the cellular response to oxidative stress idrblab.net. BVR regulates the expression of both ATF-2 and CREB guidetopharmacology.orgwikipedia.org. When ATF-2 levels increase, it can effectively compete with c-Fos, its typical dimerization partner, leading to the formation of ATF-2/c-Jun heterodimers that preferentially bind to AP-1 sites idrblab.net. BVR has been observed to translocate to the nucleus and function as a transcription factor for AP-1-regulated genes, promoting the activation of c-jun and CREB/ATF-2 nih.gov.

Influence on Nuclear Factor-κB (NF-κB) and Inducible Nitric Oxide Synthase (iNOS)

Biliverdin (BV), a product of heme catabolism, and its enzymatic converter, biliverdin reductase (BVR), play intricate and often multifaceted roles in regulating inflammatory signaling pathways, particularly those involving Nuclear Factor-κB (NF-κB) and Inducible Nitric Oxide Synthase (iNOS). The interplay between biliverdin, BVR, and these key inflammatory mediators highlights the complex regulatory mechanisms within cellular responses to stress and inflammation.

Influence of Biliverdin on NF-κB and iNOS: Biliverdin has been consistently shown to exert an inhibitory effect on NF-κB activation. Studies in HEK293A cells demonstrated that biliverdin, in a concentration- and time-dependent manner, inhibited the transcriptional activity of NF-κB nih.govnih.gov. This inhibition was further evidenced by reduced DNA binding of NF-κB in nuclear extracts from biliverdin-treated cells, contrasting with enhanced binding observed in cells treated with Tumor Necrosis Factor-alpha (TNF-α) nih.gov. This suppressive action of biliverdin on NF-κB activation has been observed in response to various inflammatory stimuli, including TNF-α and Lipopolysaccharide (LPS) nih.govfrontiersin.orgarvojournals.orgphysiology.orgfrontiersin.org. Furthermore, biliverdin has been shown to prohibit the nuclear trafficking of the NF-κB p65 subunit, a crucial step for its activation researchgate.netnih.govsemanticscholar.org. The mechanism of NF-κB inhibition by biliverdin may involve the quenching of an upstream signaling event, rather than direct inhibition of NF-κB binding to DNA frontiersin.org.

Regarding iNOS, the biliverdin/bilirubin (BV/BR) redox pair has been shown to protect lens epithelial cells (LECs) against hydrogen peroxide (H₂O₂)-induced damage by ameliorating iNOS expression, primarily through the inhibition of NF-κB p65 nuclear trafficking researchgate.netnih.govsemanticscholar.org. This indicates that biliverdin's impact on iNOS expression is often mediated through its modulatory effect on NF-κB.

Influence of Biliverdin Reductase (BVR) on NF-κB and iNOS: The role of biliverdin reductase (BVR) in NF-κB and iNOS regulation is complex and can appear contradictory depending on the cellular context and specific experimental conditions. Human BVR (hBVR) functions as a dual-specificity kinase (S/T/Y) and can activate MAPK and IGF/IRK receptor signal transduction pathways nih.gov. Interestingly, overexpression of hBVR has been reported to enhance both the basal and TNF-α-mediated activation of NF-κB, as well as the expression of the NF-κB-activated iNOS gene in HEK293A cells nih.govnih.govfrontiersin.orgfrontiersin.org. Co-immunoprecipitation data suggest that hBVR binds to the 65 kDa subunit of NF-κB, a binding that is dependent on TNF-α activation nih.gov. BVR can also act as a scaffold protein, facilitating the formation of multi-protein complexes that activate transcription factors like NF-κB. Specifically, the NF-κB-dependent activation of the iNOS promoter is reliant on the formation of a complex involving BVR, Protein Kinase C delta (PKCδ), Extracellular signal-regulated kinases 1/2 (ERK1/2), or MAPK/ERK kinase 1/2 (MEK1/2). Ablation of any of these components using siRNA has been shown to suppress reporter gene expression driven by the iNOS promoter frontiersin.orgfrontiersin.org.

Conversely, some studies suggest a different role for BVR. For instance, BVR has been reported to inhibit NF-κB activation in response to LPS in macrophages, with these effects amplified by biliverdin frontiersin.org. Furthermore, a Tat-biliverdin reductase A (Tat-BLVRA) protein significantly inhibited NF-κB activation and iNOS expression in Raw 264.7 macrophage cells nih.gov. The expression of BVR itself is negatively regulated by NF-κB activation, and the hBVR promoter is suppressed by TNF-α-activated NF-κB nih.govfrontiersin.orgnih.govmdpi.com.

Summary of Research Findings on Biliverdin and BVR's Influence on NF-κB/iNOS:

| Compound/Protein | Target Pathway/Molecule | Observed Effect | Cell Type/Context | Reference |

| Biliverdin (BV) | NF-κB transcriptional activity | Inhibited | HEK293A cells (TNF-α, LPS stimulation) | nih.govnih.govfrontiersin.orgfrontiersin.org |

| Biliverdin (BV) | NF-κB DNA binding | Reduced | HEK293A cells (TNF-α stimulation) | nih.gov |

| Biliverdin (BV) | NF-κB p65 nuclear trafficking | Prohibited | Lens Epithelial Cells (H₂O₂ damage) | researchgate.netnih.govsemanticscholar.org |

| Biliverdin (BV) | iNOS expression | Ameliorated (via NF-κB inhibition) | Lens Epithelial Cells (H₂O₂ damage) | researchgate.netnih.govsemanticscholar.org |

| Human BVR (hBVR) | Basal NF-κB activation | Enhanced | HEK293A cells | nih.govnih.govfrontiersin.org |

| Human BVR (hBVR) | TNF-α-mediated NF-κB activation | Enhanced | HEK293A cells | nih.govnih.govfrontiersin.org |

| Human BVR (hBVR) | NF-κB-activated iNOS gene expression | Enhanced | HEK293A cells | nih.govfrontiersin.org |

| Human BVR (hBVR) | NF-κB activation | Inhibited | Macrophages (LPS stimulation) | frontiersin.org |

| Tat-BLVRA protein | NF-κB activation | Inhibited | Raw 264.7 macrophage cells | nih.gov |

| Tat-BLVRA protein | iNOS expression | Inhibited | Raw 264.7 macrophage cells | nih.gov |

| BVR, PKCδ, ERK1/2, MEK1/2 complex | NF-κB-dependent iNOS promoter activation | Essential for activation | Various cell types | frontiersin.orgfrontiersin.org |

| NF-κB activation | hBVR promoter activity | Suppressed | Human cells (TNF-α activation) | nih.govmdpi.com |

The intricate relationship between biliverdin, BVR, NF-κB, and iNOS underscores their significance in modulating inflammatory responses. While biliverdin generally acts as an inhibitor of NF-κB activation, the role of BVR is more complex, demonstrating both enhancing and inhibiting effects on NF-κB and iNOS pathways depending on the specific cellular context and the presence of other signaling molecules.

Diverse Biological and Physiological Functions of Biliverdin Across Kingdoms

Biliverdin's Physiological Roles in Mammalian Systems

In mammals, biliverdin and its subsequent reduction product, bilirubin (B190676), have been shown to possess significant biological activities, contributing to cellular defense and the regulation of various physiological processes.

Biliverdin plays a vital role in protecting cells from damage, primarily through its potent antioxidant properties. wikipedia.orgatlasofscience.org It is a key component of a powerful antioxidant system that combats oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. atlasofscience.orgnih.gov

One of the primary mechanisms of biliverdin's cytoprotective effect is its participation in the biliverdin-bilirubin antioxidant cycle. researchgate.netresearchgate.net In this cycle, biliverdin is rapidly converted to bilirubin by the enzyme biliverdin reductase (BVR). nih.gov Bilirubin is a potent scavenger of various ROS, including hydroperoxyl radicals. wikipedia.orgresearchgate.net Upon neutralizing a free radical, bilirubin is oxidized back to biliverdin, which can then be reduced again by BVR to regenerate bilirubin. researchgate.netresearchgate.net This cyclical process allows for the continuous detoxification of ROS, providing sustained protection against oxidative damage. nih.govresearchgate.net This regenerative antioxidant cycling provides a distinct advantage, as unlike many other antioxidants that are consumed during the process of neutralizing ROS, bilirubin can be continuously regenerated. researchgate.net

Research has demonstrated the remarkable cytoprotective capacity of this system. For instance, studies have shown that bilirubin can protect cells from a 10,000-fold molar excess of hydrogen peroxide. pnas.org The lipophilic nature of bilirubin allows it to be intimately associated with cell membranes, where it can effectively prevent lipid peroxidation and protect membrane proteins from oxidative damage. pnas.org

The cytoprotective effects of biliverdin are also mediated through the downregulation of the nuclear factor (NF)-kB/iNOS pathway and the activation of the NF erythroid 2-related factor (Nrf) 2/HO-1 pathway. researchgate.net Furthermore, biliverdin has been shown to inhibit the effects of various mutagens, including polycyclic aromatic hydrocarbons and heterocyclic amines. wikipedia.org

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Antioxidant Activity | Directly scavenges reactive oxygen species (ROS). wikipedia.org | Biliverdin, Bilirubin |

| Bilirubin-Biliverdin Redox Cycle | Regenerative cycle where bilirubin neutralizes ROS and is converted to biliverdin, which is then reduced back to bilirubin. researchgate.netresearchgate.net | Biliverdin, Bilirubin, Biliverdin Reductase (BVR), NADPH |

| Modulation of Signaling Pathways | Downregulates pro-inflammatory and pro-oxidant pathways while upregulating antioxidant response pathways. researchgate.net | NF-kB, iNOS, Nrf2, HO-1 |

Biliverdin has emerged as a significant modulator of the immune system, exhibiting potent anti-inflammatory properties. griffith.edu.aunih.gov It can influence both innate and adaptive immune responses, helping to regulate the inflammatory cascade and prevent excessive inflammation, which can be damaging to tissues. nih.govresearchgate.net

The anti-inflammatory effects of biliverdin are multifaceted. It has been shown to inhibit the expression of pro-inflammatory cytokines. biologists.com Exogenous treatment with biliverdin can block inflammation by reducing the infiltration of inflammatory cells and the expression of pro-inflammatory cytokines in various models of inflammation. nih.gov

A key player in mediating these effects is biliverdin reductase (BVR), the enzyme that converts biliverdin to bilirubin. nih.govresearchgate.net BVR is not only an enzyme but also a signaling molecule. researchgate.net In macrophages, BVR is regulated by its substrate, biliverdin, leading to the activation of the PI3K-Akt signaling pathway and subsequent production of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov Furthermore, biliverdin can inhibit the expression of Toll-like receptor 4 (TLR4), a key receptor involved in initiating the inflammatory response to bacterial endotoxins, through a mechanism involving the nuclear translocation of BVR. researchgate.net

Studies have also indicated that biliverdin can inhibit the complement cascade, a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. nih.gov This inhibition occurs particularly at the C1 step of the classical pathway. nih.gov The combined actions of biliverdin and BVR create a regulatory axis that helps to control and dampen inflammatory responses, thereby protecting the host from excessive inflammation-induced damage. nih.gov

Emerging research has highlighted the role of biliverdin and its associated enzyme, biliverdin reductase, in the regulation of key metabolic processes, including glucose and lipid metabolism. nih.gov These molecules can influence signaling pathways that are central to metabolic homeostasis.

Biliverdin reductase A (BVRA) has been shown to directly regulate insulin (B600854) receptor signaling. nih.gov The protein kinase family, which plays a crucial role in insulin's effects on carbohydrate and fat metabolism, is also influenced by BVRA. nih.gov For instance, BVRA is both a substrate and an activator of protein kinase CβII (PKCβII), a kinase that can regulate insulin resistance through its interaction with insulin receptor substrate-1 (IRS-1). nih.gov

Furthermore, bilirubin, the product of the BVR-catalyzed reaction, has been shown to influence lipid metabolism by reducing lipogenesis and promoting fatty acid oxidation through peroxisome proliferator-activated receptors (PPARs). researchgate.net Elevated levels of biliverdin can lead to the downregulation of pathways involved in fat production, which may offer protection against insulin resistance, particularly in the context of high-fat diets. nih.gov The interplay between biliverdin, BVR, and various signaling molecules underscores their importance in maintaining metabolic balance. nih.govresearchgate.net

Recent studies have implicated biliverdin IXβ reductase (BLVRB), an isoform of biliverdin reductase, in the determination of hematopoietic lineage fate. mdpi.comnih.gov Hematopoiesis is the process by which hematopoietic stem cells (HSCs) differentiate into all the different types of blood cells. uu.nlnih.gov

BLVRB appears to play a specific role in the development of megakaryocytes (the precursors to platelets) and erythroid cells (red blood cells). mdpi.comnih.gov This function is distinct and does not overlap with that of the more well-known biliverdin IXα reductase (BLVRA). mdpi.comnih.gov The regulatory role of BLVRB in this context is linked to its redox activity. mdpi.com It is proposed that BLVRB-regulated redox function, or the accumulation of reactive oxygen species (ROS), acts as a developmentally tuned trigger that governs the differentiation of hematopoietic stem cells towards the megakaryocyte/erythroid lineage. mdpi.comnih.gov

Genetic studies have provided evidence for this role, with a redox-defective mutation in BLVRB being associated with disorders of thrombocytosis (high platelet counts). mdpi.com Further research into the mechanisms by which BLVRB influences hematopoietic cell fate could provide new therapeutic targets for a range of hematopoietic disorders. mdpi.com

Biliverdin's Functions in Photosynthetic Organisms (Plants, Algae, Cyanobacteria)

In the plant kingdom, including algae and cyanobacteria, biliverdin serves as a crucial precursor for the synthesis of various bilin pigments that are essential for light-dependent processes. nih.govresearchgate.net

In many photosynthetic organisms, particularly cyanobacteria, red algae, and cryptomonads, biliverdin is the precursor to a variety of bilin chromophores that are integral components of phycobiliproteins. nih.govresearchgate.netresearchgate.net Phycobiliproteins are brilliantly colored, water-soluble proteins that form large antenna complexes called phycobilisomes, which are responsible for harvesting light energy for photosynthesis. researchgate.net

The biosynthesis of these bilins begins with the cleavage of heme by heme oxygenase to produce biliverdin IXα. nih.govresearchgate.net This biliverdin is then further modified by a family of enzymes called ferredoxin-dependent bilin reductases to produce different types of bilins, such as phycocyanobilin and phycoerythrobilin (B231632). researchgate.net These various bilin chromophores are then covalently attached to the apophycobiliproteins. researchgate.net

The specific type of bilin attached to the protein determines its light absorption properties. nih.gov The diversity of bilin chromophores allows these organisms to efficiently capture light across a wide range of the visible spectrum, enabling them to thrive in different light environments. nih.govresearchgate.net This harvested light energy is then efficiently transferred to the photosynthetic reaction centers. researchgate.net Biliverdin also plays a role as a chromophore in light-sensing receptors like phytochromes in plants. optica.org

| Organism Group | Function of Biliverdin-Derived Pigments | Key Molecules |

|---|---|---|

| Cyanobacteria, Red Algae, Cryptomonads | Light-harvesting chromophores in phycobiliproteins. nih.govresearchgate.net | Phycocyanobilin, Phycoerythrobilin, Phycobiliproteins |

| Plants | Chromophore for the photoreceptor phytochrome (B1172217), involved in light sensing. optica.org | Phytochromobilin, Phytochrome |

Biliverdin as a Photopigment for Photoreceptor Proteins (Phytochromes, Cyanobacteriophytochromes)

Biliverdin plays a crucial role as a chromophore, the light-absorbing component, in a class of photoreceptor proteins known as phytochromes. wikipedia.org These proteins are essential for plants, bacteria, and fungi to sense and respond to the red and far-red regions of the light spectrum. Phytochromes exist in two photo-interconvertible forms: a red light-absorbing form (Pr) and a far-red light-absorbing form (Pfr). The absorption of light triggers a conformational change in the biliverdin chromophore, which in turn alters the protein's structure and initiates a signaling cascade.

In most bacterial and fungal phytochromes, the natural chromophore is biliverdin (BV). researchgate.net This bilin is covalently attached to the protein, and upon light absorption, the stereochemistry around the C15 methine bridge of biliverdin changes. researchgate.net This isomerization from a Z to an E configuration is the primary event that leads to the conversion of the phytochrome from its inactive to its active state, or vice versa. researchgate.net This light-sensing mechanism, initiated by biliverdin, allows organisms to regulate a myriad of physiological processes, including growth, development, and circadian rhythms. usu.edu

Cyanobacteriophytochromes, found in cyanobacteria, also utilize bilins like biliverdin as their chromophores. usu.edu These photoreceptors are involved in controlling processes such as phototaxis and the synthesis of pigments for photosynthesis. The covalent attachment of biliverdin to the protein is a critical step in the assembly of a functional photoreceptor. nih.gov In the phytochrome Agp1 from Agrobacterium tumefaciens, biliverdin is covalently attached to a cysteine residue near the N-terminus of the protein, specifically via its ring A vinyl side chain. nih.gov

The light-driven conversions between the Pr and Pfr states in bacteriophytochromes carrying biliverdin IXα have been studied using time-resolved absorption spectroscopy. rsc.org These studies have shown that bacteriophytochromes can be photoswitched between a red-absorbing state (around 700 nm) and a far-red/near-infrared absorbing state (around 750 nm), which is a significant red-shift compared to plant phytochromes. rsc.org

Retrograde Signaling from Chloroplast to Nucleus in Plants

In plant cells, the chloroplast must communicate its developmental and operational status to the nucleus to coordinate the expression of genes required for photosynthesis and other vital functions. This communication from the chloroplast to the nucleus is termed retrograde signaling. nih.govdeepdyve.com Intermediates of the tetrapyrrole biosynthetic pathway, from which both heme and chlorophyll (B73375) are derived, have been identified as key retrograde signaling molecules. mdpi.com

While biliverdin itself is a product of heme degradation, its precursor molecules in the shared tetrapyrrole pathway can act as signals. researchgate.net When the pathway is perturbed, for instance by stress, specific intermediates can accumulate and be exported from the chloroplast. nih.gov These molecules then travel to the nucleus where they regulate the transcription of nuclear genes encoding chloroplast-targeted proteins. researchgate.netnih.gov This signaling pathway ensures that the expression of nuclear genes is aligned with the metabolic state and developmental stage of the chloroplasts. researchgate.net

For example, the accumulation of Mg-protoporphyrin IX, a precursor in the chlorophyll branch, acts as a negative regulator of photosynthetic gene expression in the nucleus. nih.gov This coordination is crucial for the proper assembly and function of the photosynthetic apparatus. Although the direct role of biliverdin as a retrograde signal is less defined, the pathway it originates from is central to this inter-organellar communication network. nih.gov The heme degradation pathway, which produces biliverdin, is also implicated in retrograde signaling, influencing processes such as oxidative stress responses. nih.gov

Influence on Plant Development and Stress Responses (e.g., Root Growth, Cadmium Stress)

Biliverdin has been shown to have a direct influence on plant growth and development. For instance, exogenous application of biliverdin can stimulate lateral root formation in rice. nih.govtandfonline.com Studies have demonstrated that treatment with biliverdin induces not only the formation of lateral roots but also the activity of heme oxygenase (HO), the enzyme that produces biliverdin from heme. nih.govtandfonline.com Furthermore, biliverdin was found to induce the expression of the OsHO1 gene, suggesting a positive feedback loop. nih.govtandfonline.com The inhibition of HO activity was shown to reduce the number of lateral roots, indicating that HO is a necessary component for biliverdin-induced lateral root formation. nih.govtandfonline.com

Beyond its role in development, biliverdin also contributes to plant responses to abiotic stress. One significant example is its protective role against cadmium-induced stress. Cadmium (Cd) is a toxic heavy metal that can severely inhibit plant growth and development by causing oxidative stress and interfering with essential metabolic processes. researchgate.netnih.govnih.govresearchgate.net Research has shown that biliverdin can protect soybean nodules from the damaging effects of cadmium. usu.edu This protective effect is associated with the induction of heme oxygenase-1 expression at the transcriptional level. usu.edu By enhancing the antioxidant capacity of the cells, biliverdin helps to mitigate the oxidative damage caused by cadmium, thereby improving the plant's tolerance to this environmental stressor. mdpi.com

Biliverdin in Other Biological Systems

Biliverdin-Binding Proteins in Invertebrates (e.g., Butterfly Wings)

In many invertebrates, particularly insects, biliverdin and its derivatives, known as bilins, are bound to specific proteins, forming complexes that serve various functions, most notably coloration. nih.gov These biliverdin-binding proteins are responsible for the blue and green colors observed in the wings and hemolymph (blood) of many butterfly and moth species. nih.gov

For example, a biliverdin-binding protein has been purified and characterized from the larval hemolymph of the swallowtail butterfly, Papilio xuthus. nih.gov This protein, with a molecular mass of approximately 21 kDa, is suggested to belong to the insecticyanin type of proteins. nih.gov Insecticyanins are a group of lipocalins that bind to biliverdin, contributing to the blue coloration of the hemolymph. nih.gov

In the wings of some Lepidoptera, bilin-binding proteins are responsible for pigmentation. nih.gov Pterobilin, a common bilin pigment first isolated from the cabbage butterfly (Pieris brassicae), is a tetrapyrrole like biliverdin. nih.gov When bound to proteins, the absorption spectrum of these bilins can be significantly modified, resulting in a range of colors. nih.gov The specific bilin-binding protein can influence the resulting color; for instance, different blue biliproteins isolated from the saturniid silkworm Rhodinia fugax bind to different bilins, resulting in distinct peak absorbances in the red wavelength range. nih.gov This demonstrates the diversity and specificity of biliverdin-binding proteins in creating the vibrant colors seen in the insect world.

Biliverdin Production and Role in Bacterial Oxidative Stress Responses

Bacteria, like other organisms, can experience oxidative stress from reactive oxygen species (ROS) generated during normal metabolic processes or in response to environmental challenges. mdpi.com To counteract the damaging effects of ROS, bacteria have evolved various protective mechanisms, and the production of biliverdin plays a role in this defense.

Biliverdin is produced in bacteria through the enzymatic degradation of heme, a reaction catalyzed by heme oxygenase (HO). nih.gov This process not only serves to eliminate excess heme, which can be toxic, but also generates biliverdin, a molecule with antioxidant properties. nih.govbiologists.com In some pathogenic bacteria, such as Pseudomonas aeruginosa, heme oxygenases cleave heme to release iron, a crucial micronutrient, and produce biliverdin isomers. frontiersin.org

The antioxidant function of biliverdin is linked to its ability to be reduced to bilirubin, a potent ROS scavenger. mdpi.com In some cyanobacteria, a biliverdin reductase (BvdR) enzyme catalyzes this conversion. mdpi.com The subsequent oxidation of bilirubin by ROS can regenerate biliverdin, creating a catalytic cycle that allows low concentrations of these bile pigments to protect against much higher concentrations of oxidants. mdpi.com This cycle is crucial for protecting cells from the oxidative damage that can occur during processes like oxygenic photosynthesis. mdpi.com The production and recycling of biliverdin and bilirubin represent a key strategy for bacteria to maintain redox homeostasis and survive in oxidizing environments.

Advanced Methodologies and Future Directions in Biliverdin Research

Spectroscopic and Biophysical Approaches for Biliverdin and BVR Characterization

Vibrational and Electronic Circular Dichroism

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to investigate the stereochemistry and solution-state conformations of chiral molecules like biliverdin. nih.govresearchgate.net Although biliverdin itself is achiral, it can adopt chiral conformations, forming racemic mixtures of M (left-handed) and P (right-handed) helical conformers in solution. nih.govresearchgate.net The presence of a chiral environment can induce an imbalance in these configurations. nih.govresearchgate.net

ECD, which probes the differential absorption of left and right circularly polarized light in the UV-visible range, has been instrumental in studying the binding of biliverdin to proteins and the conformational changes that ensue. nih.govresearchgate.net For instance, the interaction of biliverdin with metals has been studied using ECD, revealing that the sign of the ECD pattern can indicate the helicity of the biliverdin molecule in the complex. nih.gov An inversion of the ECD signal was observed for the zinc-biliverdin chelate, suggesting an opposite helicity compared to other metal complexes. nih.gov

VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing detailed information about the vibrational modes of a molecule and its three-dimensional structure. researchgate.net VCD is particularly sensitive to subtle conformational details and has been used to distinguish between the different structural motifs of biliverdin and bilirubin (B190676). researchgate.net The VCD spectra of biliverdin derivatives are characterized by almost monosignated negative signals in the mid-IR range, reflecting its "lock-washer" conformation. researchgate.net

Fluorescence Quenching and Resonance Energy Transfer in Enzyme-Substrate/Cofactor Interactions

Fluorescence quenching and Förster Resonance Energy Transfer (FRET) are valuable techniques for studying the binding of substrates and cofactors to enzymes like biliverdin reductase. mdpi.com These methods can provide quantitative data on binding affinities, conformational changes, and the proximity of different molecular components.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. core.ac.uk In the context of BVR, changes in the intrinsic tryptophan fluorescence of the enzyme upon binding to biliverdin or the NADPH cofactor can be monitored. wikipedia.org This quenching can occur due to direct interaction with the ligand or as a result of a conformational change in the protein that alters the environment of the tryptophan residues. wikipedia.org By titrating the enzyme with the ligand and measuring the corresponding decrease in fluorescence, one can determine the binding affinity.

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). rsc.org A donor chromophore in its excited state can transfer energy non-radiatively to an acceptor chromophore when they are in close proximity (typically 1-10 nm). rsc.orgresearchgate.net The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler". rsc.org In BVR research, FRET could be employed by labeling the enzyme and its substrate or cofactor with a suitable donor-acceptor pair. For example, a fluorescent analog of NADPH could serve as a donor, and a fluorescently labeled biliverdin as an acceptor. The occurrence of FRET upon their binding to BVR would provide direct evidence of their close proximity within the active site and could be used to monitor the kinetics of complex formation.

Genetic Engineering and Recombinant Expression Systems for Biliverdin Research

Genetic engineering and the use of recombinant expression systems have revolutionized the study of biliverdin and BVR, enabling the production of large quantities of these molecules for structural and functional studies, as well as facilitating detailed mechanistic investigations.

Heterologous Biosynthesis of Biliverdin (e.g., in Escherichia coli)

The heterologous biosynthesis of biliverdin in microorganisms like Escherichia coli provides a cost-effective and environmentally friendly alternative to its extraction from natural sources. kyoto-u.ac.jp This is achieved by introducing the gene for heme oxygenase (HO), the enzyme that catalyzes the conversion of heme to biliverdin, into E. coli. kyoto-u.ac.jpnih.gov The bacterium's own heme biosynthesis pathway then provides the substrate for the recombinant HO, leading to the accumulation of biliverdin.

Several strategies have been employed to optimize biliverdin production in E. coli. These include:

Overexpression of key enzymes in the heme biosynthesis pathway : Increasing the levels of enzymes such as 5-aminolevulinic acid dehydratase (HemB), protoporphyrin oxidase (HemG), and ferrochelatase (HemH) can boost the supply of heme, the precursor for biliverdin synthesis. nih.gov

Co-expression of ferredoxin : Ferredoxin can act as an efficient electron donor for heme oxygenase, enhancing the conversion of heme to biliverdin. nih.gov

Through such metabolic engineering approaches, significant titers of biliverdin have been achieved in fed-batch fermentation processes. nih.gov

Site-Directed Mutagenesis for Active Site Probing and Mechanistic Studies

By mutating specific residues in the active site of BVR and analyzing the kinetic properties of the resulting mutant enzymes, researchers can identify key players in the catalytic process. For example, site-directed mutagenesis studies on rat biliverdin reductase have revealed the critical roles of several cysteine residues. Mutation of Cys73, which is located near the N-terminus, completely inactivated the enzyme, suggesting its central role in substrate and/or cofactor binding. In contrast, mutations of the C-terminal cysteines, Cys280 and Cys291, led to a reduction in enzyme activity but not complete inactivation, indicating their involvement, albeit to a lesser extent, in the enzyme's function.

Further studies have used site-directed mutagenesis to investigate other active site residues. While residues like His153 were initially thought to be potential proton donors in the catalytic mechanism, mutagenesis studies showed that they are not essential for catalytic activity, suggesting that the proton may come from the bulk solvent. wikipedia.org

| Mutant | Effect on Activity | Reference |

| Cys73Ala | Complete inactivation | |

| Cys280Ala | Decreased Vmax | |

| Cys291Ala | Reduced activity | |

| Cys280Ala/Cys291Ala | Inactivation comparable to Cys73Ala mutant | |

| His153Ala | Not required for catalytic activity | wikipedia.org |

| His153Asn | Not required for catalytic activity |

Table 1: Effects of Site-Directed Mutagenesis on Biliverdin Reductase Activity

Computational and Theoretical Approaches in Biliverdin Studies

Computational and theoretical methods have become increasingly important in complementing experimental studies of biliverdin and BVR. These approaches provide valuable insights into the electronic structure, conformational dynamics, and reaction mechanisms that are often difficult to probe experimentally.

Semi-empirical molecular orbital methods have been used to determine the most stable isomeric form of biliverdin, with the diketo form being in good agreement with X-ray crystallography data. Theoretical studies have also explored the energetics of the reduction of biliverdin to bilirubin at its different meso carbon positions.

Molecular Modeling and Dynamics Simulations of BVR-Ligand Complexes

Molecular dynamics (MD) simulations have become a powerful computational tool for providing detailed insights into the dynamic behavior of biological macromolecules, including protein-ligand interactions. nih.gov These simulations can model the movements of atoms and molecules based on physical principles, offering a high-resolution view of dynamic processes that may be difficult to capture through experimental methods alone. uzh.ch In the context of biliverdin research, MD simulations are instrumental in understanding the structural and dynamic properties of biliverdin reductase (BVR) and its complexes with ligands, such as its substrate biliverdin, cofactor NADPH, and various inhibitors.

The interaction between a ligand and its protein target is not a static "lock and key" event but rather a dynamic process involving conformational changes in both the protein and the ligand. uzh.ch MD simulations can elucidate these complex dynamics, including binding pathways, conformational selection, and induced-fit mechanisms. nih.govuzh.ch By simulating the BVR-ligand complex over time, researchers can observe how the protein structure adapts upon ligand binding and identify key amino acid residues that are critical for the interaction. This information is invaluable for understanding the enzyme's catalytic mechanism and for the rational design of novel inhibitors.

Pharmacophore models, which describe the essential steric and electronic features necessary for molecular recognition, can be significantly enhanced by incorporating data from MD simulations. A study demonstrated that combining thousands of pharmacophore models generated during a 20-nanosecond MD simulation of a protein-ligand complex resulted in a more robust model than one derived from a single static crystal structure. researchgate.net This approach captures the dynamic nature of the binding pocket and can identify transient interactions that are crucial for ligand binding, leading to more accurate virtual screening and the discovery of new lead compounds. researchgate.net For BVR, this methodology could be applied to develop more specific and potent inhibitors by considering the flexibility of the biliverdin binding site.